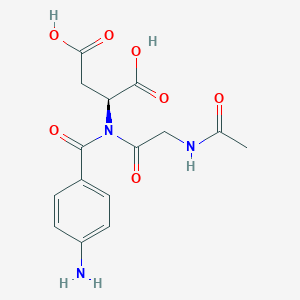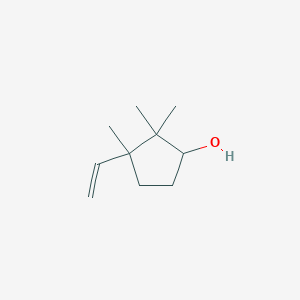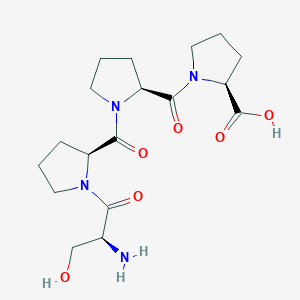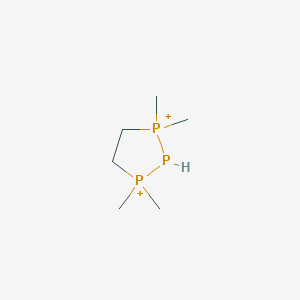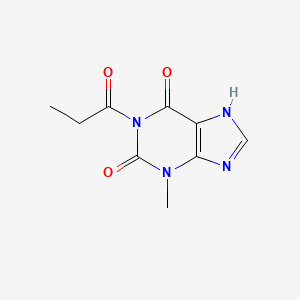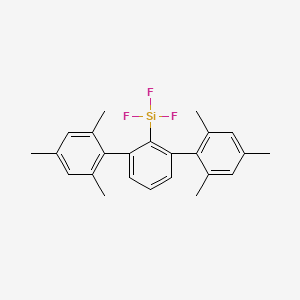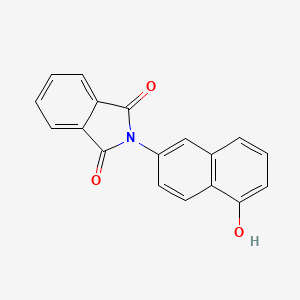
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an isoindoline-1,3-dione core with a hydroxynaphthyl group attached to it, making it a unique and interesting molecule for various applications.
准备方法
The synthesis of 2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with an appropriate amine derivative, followed by cyclization to form the isoindoline-1,3-dione core. The hydroxynaphthyl group can be introduced through a subsequent reaction with a suitable naphthol derivative under specific conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反应分析
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl groups in the isoindoline-1,3-dione core can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a naphthoquinone derivative, while reduction of the carbonyl groups may produce a dihydroisoindoline derivative .
科学研究应用
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent, anticonvulsant, and neuroprotective compound .
In the pharmaceutical industry, derivatives of isoindoline-1,3-dione are explored for their potential to modulate various biological targets, including enzymes and receptors. This compound’s unique structure allows it to interact with multiple molecular targets, making it a valuable scaffold for drug discovery .
作用机制
The mechanism of action of 2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as thalidomide and lenalidomide. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced anticancer activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
214628-92-9 |
|---|---|
分子式 |
C18H11NO3 |
分子量 |
289.3 g/mol |
IUPAC 名称 |
2-(5-hydroxynaphthalen-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H11NO3/c20-16-7-3-4-11-10-12(8-9-13(11)16)19-17(21)14-5-1-2-6-15(14)18(19)22/h1-10,20H |
InChI 键 |
VTUIBBSXORYNLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
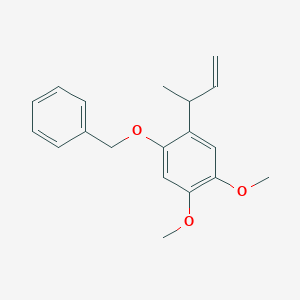
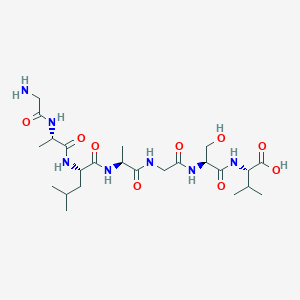
methylene]-](/img/structure/B14254214.png)
